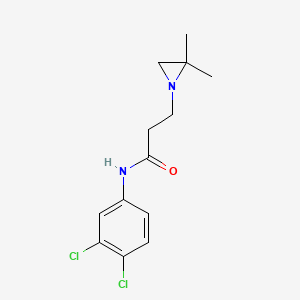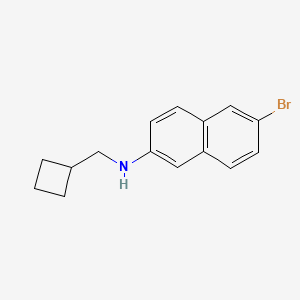
5-(3-Iodophenyl)isoxazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Iodo-phenyl)-isoxazole-4-carboxylic acid is an organic compound that features an isoxazole ring substituted with a 3-iodophenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Iodo-phenyl)-isoxazole-4-carboxylic acid typically involves the construction of the isoxazole ring followed by the introduction of the 3-iodophenyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-iodobenzaldehyde with hydroxylamine hydrochloride can form the isoxazole ring, which is then followed by carboxylation to introduce the carboxylic acid group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(3-Iodo-phenyl)-isoxazole-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or palladium catalysts can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the iodine atom with an azide group can yield 5-(3-Azido-phenyl)-isoxazole-4-carboxylic acid.
Scientific Research Applications
5-(3-Iodo-phenyl)-isoxazole-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural properties.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(3-Iodo-phenyl)-isoxazole-4-carboxylic acid involves its interaction with specific molecular targets. The isoxazole ring and the 3-iodophenyl group can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-Bromo-phenyl)-isoxazole-4-carboxylic acid
- 5-(3-Chloro-phenyl)-isoxazole-4-carboxylic acid
- 5-(3-Fluoro-phenyl)-isoxazole-4-carboxylic acid
Uniqueness
5-(3-Iodo-phenyl)-isoxazole-4-carboxylic acid is unique due to the presence of the iodine atom, which can confer distinct reactivity and biological activity compared to its bromo, chloro, and fluoro analogs. The larger size and higher atomic number of iodine can influence the compound’s interactions with molecular targets, potentially leading to different biological effects and applications.
Properties
CAS No. |
887408-04-0 |
|---|---|
Molecular Formula |
C10H6INO3 |
Molecular Weight |
315.06 g/mol |
IUPAC Name |
5-(3-iodophenyl)-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C10H6INO3/c11-7-3-1-2-6(4-7)9-8(10(13)14)5-12-15-9/h1-5H,(H,13,14) |
InChI Key |
UCHIYZCKTHATEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)I)C2=C(C=NO2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![[3-(Cyclopentylmethoxy)phenyl]methanol](/img/structure/B12069408.png)


